REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[O:8][CH:9]([c:12]1[cH:13][c:14]([Cl:19])[c:15]([Cl:18])[cH:16][cH:17]1)[CH2:10][CH2:11]2.[Br:31].[C:25]([Li:26])([CH3:27])([CH3:28])[CH3:29].[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:32][S:33][S:34][CH3:35].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[Li:30]>>[c:2]1([S:33][CH3:32])[cH:3][c:4]2[c:5]([n:6][cH:7]1)[O:8][CH:9]([c:12]1[cH:13][c:14]([Cl:19])[c:15]([Cl:18])[cH:16][cH:17]1)[CH2:10][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C2CCc3cc(Br)cnc3O2)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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|
Type
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product
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Smiles
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CSc1cnc2c(c1)CCC(c1ccc(Cl)c(Cl)c1)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |